molecular formula C25H32N4O2 B10787013 1-(3-{3-[(Z)-2-[3-(pyrrolidine-1-carbonyl)phenyl]diazen-1-yl]phenoxy}propyl)piperidine

1-(3-{3-[(Z)-2-[3-(pyrrolidine-1-carbonyl)phenyl]diazen-1-yl]phenoxy}propyl)piperidine

Cat. No.: B10787013
M. Wt: 420.5 g/mol
InChI Key: AXFRZIJLVKELGM-UHFFFAOYSA-N
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Description

VUF14738 is a synthetic organic compound known for its bidirectional photo-switchable properties. It is a histamine H3 receptor antagonist, which means it can block the action of histamine at the H3 receptor. This compound is particularly notable for its ability to swiftly and reversibly photoisomerize, making it a valuable tool in photopharmacology .

Preparation Methods

The synthesis of VUF14738 involves integrating the light-switchable configurational properties of an azobenzene into the ligand core. The synthetic route typically includes the following steps :

    Formation of the Azobenzene Core: The azobenzene core is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, followed by coupling with another aromatic compound.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached to the azobenzene core through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by linking the azobenzene-piperidine structure to a propyl chain, resulting in the formation of VUF14738.

Chemical Reactions Analysis

VUF14738 undergoes several types of chemical reactions, primarily driven by its photo-switchable nature :

    Photoisomerization: VUF14738 can switch between trans and cis isomers upon exposure to ultraviolet light (360 nm). This reversible process is crucial for its function as a photo-switchable antagonist.

    Binding Affinity Modulation: The trans and cis isomers of VUF14738 exhibit different binding affinities for the histamine H3 receptor. The trans isomer has a lower affinity, while the cis isomer has a higher affinity.

    Competitive Antagonism: Both isomers act as competitive antagonists at the histamine H3 receptor, meaning they compete with histamine for binding to the receptor.

Scientific Research Applications

VUF14738 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :

    Photopharmacology: VUF14738 is used to study the dynamic modulation of G protein-coupled receptor (GPCR) signaling. Its photo-switchable properties allow researchers to control receptor activity with high spatiotemporal precision.

    Neuroscience: The compound is valuable in neuroscience research for investigating the role of histamine H3 receptors in various neurological processes.

    Drug Development: VUF14738 serves as a lead compound for developing new drugs targeting histamine H3 receptors, which are implicated in conditions such as sleep disorders, obesity, and cognitive dysfunction.

Mechanism of Action

The mechanism of action of VUF14738 involves its interaction with the histamine H3 receptor :

    Photoisomerization: Upon exposure to ultraviolet light, VUF14738 undergoes photoisomerization from the trans to the cis form.

    Receptor Binding: The cis isomer binds to the histamine H3 receptor with higher affinity compared to the trans isomer.

    Antagonism: By binding to the receptor, VUF14738 blocks the action of histamine, preventing it from activating the receptor and thereby modulating downstream signaling pathways.

Comparison with Similar Compounds

VUF14738 is compared with other similar photo-switchable histamine H3 receptor antagonists, such as VUF14862 :

    VUF14862: Like VUF14738, VUF14862 is a bidirectional photo-switchable antagonist. VUF14862 operates in the opposite direction, with its trans isomer having a higher affinity for the receptor and the cis isomer having a lower affinity.

    Unique Properties: VUF14738 is unique in its ability to swiftly and reversibly photoisomerize, making it a robust and fatigue-resistant tool for spatiotemporal studies of histamine H3 receptor signaling.

Properties

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

[3-[[3-(3-piperidin-1-ylpropoxy)phenyl]diazenyl]phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C25H32N4O2/c30-25(29-16-4-5-17-29)21-9-6-10-22(19-21)26-27-23-11-7-12-24(20-23)31-18-8-15-28-13-2-1-3-14-28/h6-7,9-12,19-20H,1-5,8,13-18H2

InChI Key

AXFRZIJLVKELGM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC(=C2)N=NC3=CC=CC(=C3)C(=O)N4CCCC4

Origin of Product

United States

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